molecular formula C9H5F3N2O B11890715 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol

2-(Trifluoromethyl)-1,6-naphthyridin-4-ol

Cat. No.: B11890715
M. Wt: 214.14 g/mol
InChI Key: DXDWHDUBRXVJSG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,6-naphthyridin-4-ol is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of naphthyridine derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction is often catalyzed by transition metals like copper or iron under mild conditions.

Industrial Production Methods

In an industrial setting, the production of 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,6-naphthyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the naphthyridine ring .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can inhibit or modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)quinoline
  • 2-(Trifluoromethyl)benzimidazole

Uniqueness

2-(Trifluoromethyl)-1,6-naphthyridin-4-ol is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to other trifluoromethylated heterocycles. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-1,6-naphthyridin-4-one

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-3-7(15)5-4-13-2-1-6(5)14-8/h1-4H,(H,14,15)

InChI Key

DXDWHDUBRXVJSG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=CC2=O)C(F)(F)F

Origin of Product

United States

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